1-(4-Methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethan-1-one
Description
1-(4-Methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethan-1-one is a benzofuran derivative characterized by a methoxy group at position 4, a methyl group at position 3, and a nitro group at position 2 on the benzofuran core.
Properties
CAS No. |
53724-99-5 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
1-(4-methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethanone |
InChI |
InChI=1S/C12H11NO5/c1-6-10-9(17-3)5-4-8(7(2)14)11(10)18-12(6)13(15)16/h4-5H,1-3H3 |
InChI Key |
ZOYDSDNIEPNDRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C=CC(=C12)OC)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-methyl-2-nitrobenzofuran-7-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient approach for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which minimizes side reactions and enhances yield .
Industrial Production Methods
Industrial production of benzofuran derivatives, including 1-(4-Methoxy-3-methyl-2-nitrobenzofuran-7-yl)ethanone, often employs scalable synthetic routes that ensure high purity and yield. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-methyl-2-nitrobenzofuran-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quin
Biological Activity
1-(4-Methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethan-1-one is a novel compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure
The structure of 1-(4-Methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethan-1-one can be represented as follows:
Anticancer Activity
Benzofuran derivatives have shown promising anticancer properties. Research indicates that compounds similar to 1-(4-Methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethan-1-one exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain benzofuran derivatives significantly inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 10 to 50 µM .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 25 |
| 1-(4-Methoxy...) | MCF-7 | TBD |
Antimicrobial Activity
The antimicrobial properties of benzofurans have also been explored. In vitro studies have shown that similar compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition for these compounds ranged from 15 mm to 30 mm depending on the concentration used .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | S. aureus | 20 |
| Compound D | E. coli | 25 |
| 1-(4-Methoxy...) | S. aureus | TBD |
Anti-inflammatory Activity
Benzofurans are also noted for their anti-inflammatory effects. Compounds derived from this class have been shown to inhibit pro-inflammatory cytokines in various models, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Anticancer Effects
A recent study evaluated the anticancer effects of a series of benzofuran derivatives, including those structurally related to 1-(4-Methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethan-1-one. The results indicated that modifications at the methoxy and nitro positions significantly influenced cytotoxicity against cancer cell lines, with some compounds demonstrating up to a fourfold increase in potency compared to their unmodified counterparts .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of benzofuran derivatives against multi-drug resistant bacterial strains. The study reported that certain derivatives exhibited effective inhibition, with some achieving MIC values as low as 5 µg/mL against resistant strains .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s unique substitution pattern distinguishes it from analogs. Key comparisons include:
Notes:
- Substituent Effects: Nitro (NO₂): The electron-withdrawing nitro group at position 2 in the target compound likely increases electrophilicity, enhancing reactivity in nucleophilic substitution or redox reactions compared to halogenated analogs (e.g., 5-Br in 203n) . Methyl (Me): The 3-Me group introduces steric hindrance, which may influence binding to biological targets compared to smaller substituents (e.g., ethylsulfinyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
